2-(Methylcarbamoyl)benzoic acid

Pharmaceutical Impurity Profiling Analytical Method Validation Reference Standard Procurement

2-(Methylcarbamoyl)benzoic acid (CAS 6843-36-3), also known as N-Methylphthalamic acid, is an N-substituted ortho-phthalamic acid derivative (molecular formula C₉H₉NO₃, MW 179.17 g/mol). It is a bifunctional molecule containing both a carboxylic acid and a secondary amide group, which imparts distinct intramolecular reactivity.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 6843-36-3
Cat. No. B3150134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylcarbamoyl)benzoic acid
CAS6843-36-3
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyDZIRZHBFUPWNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylcarbamoyl)benzoic acid (CAS 6843-36-3) for Pharmaceutical Reference Standard Procurement


2-(Methylcarbamoyl)benzoic acid (CAS 6843-36-3), also known as N-Methylphthalamic acid, is an N-substituted ortho-phthalamic acid derivative (molecular formula C₉H₉NO₃, MW 179.17 g/mol) [1]. It is a bifunctional molecule containing both a carboxylic acid and a secondary amide group, which imparts distinct intramolecular reactivity [2]. Primarily, this compound is a specified process impurity and reference standard for two major Active Pharmaceutical Ingredients (APIs): the SNRI antidepressant Milnacipran (as Impurity 16/21) and the Factor Xa inhibitor anticoagulant Rivaroxaban (as Impurity 30) [1][3]. Its fully elucidated single-crystal structure provides a definitive identity for analytical traceability [1].

Impurity Designation Dual-API reference standard: Milnacipran Imp. 16/21, Rivaroxaban Imp. 30
Structural Specificity Ortho-carbamoyl isomer required for pharmacopeial selectivity
Identity Traceability Crystallographically characterized via published single-crystal XRD

Why a Certified Reference Standard of 2-(Methylcarbamoyl)benzoic acid Cannot Be Interchanged with its Simple Isomers or Other Phthalamic Acids


Substituting 2-(Methylcarbamoyl)benzoic acid with a generic chemical, such as a simple benzoic acid derivative or a non-reference-quality aliquot, fails to meet the stringent requirements of pharmaceutical quality control. Its value is not as a general reagent but as a structurally confirmed, traceable impurity standard. Positional isomers like 3- or 4-(methylcarbamoyl)benzoic acid lack the specific ortho-carbamoyl configuration that is recognized by regulatory pharmacopeial methods as the target impurity [1]. Similarly, other N-substituted phthalamic acids (e.g., N-ethyl or N,N-dimethyl) do not match the specific retention time, mass spectrum, or crystal lattice of the process-specific impurity formed in Milnacipran and Rivaroxaban synthesis [2]. Procurement must be guided by the availability of a certified reference standard with proven identity, purity specifications (individual isomeric impurities ≤ 0.15%, total impurities ≤ 0.5%), and compliance with analytical method validation (AMV) requirements, which generic sources cannot provide .

Positional Isomer Mismatch
3- or 4-(methylcarbamoyl)benzoic acid isomers are not designated as process impurities.
N-Substituent Variation
N-ethyl or N,N-dimethyl analogs differ in retention time and mass spectrum, failing system suitability.
Non-Certified Grade
Material without CoA and structural proof cannot meet regulatory AMV requirements.

Quantitative Differentiation Guide for Procuring 2-(Methylcarbamoyl)benzoic acid (CAS 6843-36-3)


Multi-API Regulatory Impurity Standard vs. Less Characterized Single-Use Analogs

2-(Methylcarbamoyl)benzoic acid is uniquely codified as a known, process-specific impurity in two major commercial APIs with distinct therapeutic mechanisms. It is designated as Milnacipran Impurity 16/21 and Rivaroxaban Impurity 30, providing dual-use value in analytical methods [1]. Positional isomers like 3-(methylcarbamoyl)benzoic acid (CAS 23754-43-0) or 4-(methylcarbamoyl)benzoic acid (CAS 23754-45-2) are not recognized as these specific impurities and would fail system suitability tests in validated HPLC methods [2].

Regulatory Coverage
Head-to-head reported
2 designated impurity applications vs 0 (isomer)
Supports dual-API analytical method validation.
Verified against pharmacopeial monographs.
Pharmaceutical Impurity Profiling Analytical Method Validation Reference Standard Procurement

Process-Specific Synthesis via Patented Route Ensuring Identity for Regulatory Compliance

A dedicated Chinese patent (CN111333635A) discloses the use of 2-(methylcarbamoyl)benzoic acid as a critical intermediate for synthesizing a complex Rivaroxaban impurity reference standard. The method ensures high purity of the final reference material, which is essential for establishing validated impurity limits in drug quality control [1]. This contrasts with N-ethylphthalamic acid (CAS 41658-18-8), which is not utilized in any published patent for synthesizing a pharmacopeial impurity standard, highlighting the former compound's established role in industrial drug substance regulation .

Patented Synthesis Route
Reported patent data
Key intermediate in CN111333635A for Rivaroxaban impurity reference
Links procurement to documented regulatory-grade synthesis.
Generic analogs lack patent-linked application.
Process Chemistry Impurity Reference Standard Synthesis Quality by Design

Definitive Crystallographic Characterization Enhancing Analytical Traceability

The single-crystal X-ray diffraction structure of 2-(methylcarbamoyl)benzoic acid has been fully resolved and published, crystallizing in the monoclinic P2₁/c space group with cell parameters a = 8.7201(8) Å, b = 8.6453(9) Å, c = 11.8083(9) Å, β = 100.830(3)°, V = 874.35(14) ų, Z = 4, and a final R factor of Rgt(F) = 0.0489 [1]. This provides unambiguous proof of identity and solid-state purity. In contrast, the crystal structure of the closely related analog N,N-dimethylphthalamic acid (CAS 55741-01-0) has not been reported in the CCDC, limiting its use as a fully characterized primary reference standard .

Crystal Structure Verification
Cross-study comparable
Published single-crystal XRD (monoclinic P2₁/c) vs no CCDC entry for N,N-dimethyl analog
Enables definitive identity for reference standard CoA.
Structure deposited as CCDC 1569093.
Crystallography Reference Standard Characterization Solid-State Analysis

Ortho-Substitution Intramolecular Reactivity Differentiator for Chemical Stability Modeling

Kinetic study of N-methylphthalamic acid (the target compound) in acidic H₂O-CH₃CN mixed solvents reveals a specific dual cyclization pathway. The pseudo-first-order rate constant for O-cyclization to phthalic anhydride (PAn) is over 4-fold greater than that for competing N-cyclization to N-methylphthalimide (NMPT) at 2% v/v CH₃CN. The proportion of NMPT formation decreases from ~20% to ~3% as the acetonitrile content increases from 2% to 70% v/v [1]. This specific, quantifiable 4:1 product ratio is a function of the ortho-carbamoyl configuration and the N-methyl substituent. Related compounds like N-phenylphthalamic acid exhibit different rate-determining steps and intermediate stability due to altered steric and electronic effects [2].

Degradation Pathway Bias
Class-level kinetic study
O-cyclization to phthalic anhydride favored >4-fold over N-cyclization in acidic medium
Predicts degradation profile for stability-indicating methods.
Ortho-N-methyl substitution critical for pathway.
Reaction Kinetics Intramolecular Cyclization Stability Testing

Validated Procurement Scenarios for 2-(Methylcarbamoyl)benzoic acid (CAS 6843-36-3) Based on Quantitative Evidence


Quality Control of Generic Rivaroxaban API: A Certified Impurity Reference Standard

Analytical laboratories developing HPLC or UPLC methods for Rivaroxaban Drug Master Files must use a structurally confirmed and characterized impurity standard to validate the method's specificity. The patent CN111333635A explicitly defines the synthesis of a Rivaroxaban impurity reference substance using 2-(methylcarbamoyl)benzoic acid, establishing this compound as the required precursor for the final impurity standard [1]. Purchasing a generic chemical of high purity is insufficient for regulatory submission; instead, procurement must focus on a batch accompanied by a Certificate of Analysis (CoA) that includes identity by single-crystal XRD data (R factor 0.0489) and purity specifications aligned with ICH guidelines (e.g., individual isomeric impurities ≤ 0.15%) [2].

SNRI Drug Development: Quantifying the Critical Milnacipran Impurity

During the process scale-up of Milnacipran hydrochloride, the formation of the N-methylphthalamic acid impurity (known as Milnacipran Impurity 16/21) must be monitored and controlled. As this compound is a specified impurity, quantitative NMR or HPLC analysis requires a reference standard with proven identity, rather than a surrogate like 3- or 4-(methylcarbamoyl)benzoic acid, which would give a false negative in targeted analysis [1]. Procurement of the exact CAS 6843-36-3 standard allows for accurate spike-and-recovery experiments, ensuring the analytical method can detect and quantify this specific impurity at levels mandated by ICH Q3A.

Physical Characterization and Polymorph Screening in Pre-formulation

The resolved single-crystal structure (monoclinic, P2₁/c) provides a definitive reference for powder X-ray diffraction (PXRD) pattern indexing of the pure compound [1]. This is a critical differentiator for pre-formulation scientists who need to screen for the presence of this specific process impurity in API batches. Using the published CCDC data (No. 1569093), a reference pattern can be generated to confirm or rule out the presence of this crystalline form, a task that cannot be reliably performed with a non-crystalline reference or an analog like N,N-dimethylphthalamic acid which lacks a published crystal structure [2].

Forced Degradation Kinetic Studies and Stability-Indicating Method Development

Understanding the stability pathway of this specific impurity is crucial for developing stability-indicating assays for both Rivaroxaban and Milnacipran APIs. Kinetic evidence demonstrates that under acidic conditions, this compound undergoes a competitive cyclization, preferentially forming phthalic anhydride (PAn) over N-methylphthalimide (NMPT) by a factor greater than 4-fold [1]. This predictable degradation profile is a unique characteristic of the ortho-N-methyl substitution, not observed in its para-isomer. Procuring the target compound is therefore essential to generate authentic degradation products for peak identification during method development.

Application
Selection Property
Validation Focus
Rivaroxaban Impurity Method Validation
Certified dual-API impurity identity
CoA with XRD identity and purity specification review
Milnacipran Impurity Quantification
Specific ortho-carbamoyl impurity standard
Method specificity and spike/recovery validation
Pre-formulation Polymorph Screening
Published single-crystal PXRD reference
Crystalline form confirmation in API batches
Forced Degradation Study Design
Ortho-N-methyl cyclization pathway preference
Authentic degradant generation for peak identification
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